N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C
Descripción general
Descripción
“N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C”, also known as BMS-181174 or BMY25067, is an analog of mitomycin C . It is currently in initial clinical trials . This compound is active against a range of tumor cell lines and xenografts, including MMC-resistant tumors .
Synthesis Analysis
The synthesis of “N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C” involves the use of disulfide derivatives of the highly active compound RR150, N-7(thioethyl) mitomycin C . Further details about the synthesis process are not available in the retrieved papers.Molecular Structure Analysis
The molecular formula of “N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C” is C23H25N5O7S2 . The IUPAC name is [(4S,6S,7R,8S)-7-methoxy-12-methyl-11-[2-[(4-nitrophenyl)disulfanyl]ethylamino]-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate.Physical And Chemical Properties Analysis
The molecular weight of “N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C” is 547.6 . Further physical and chemical properties are not available in the retrieved papers.Aplicaciones Científicas De Investigación
Antitumor Activity
“N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C”, also known as BMY-25067, has shown significant antitumor activity. It was found to have tumor inhibitory effects equivalent to mitomycin C (MMC) against ascitic P388 and L1210 leukemias and M109 lung carcinoma in mice . It demonstrated superior activity against B16 melanoma with a high percentage of cures when both tumors and drug were given intraperitoneally .
Superiority over Mitomycin C
BMY-25067 has shown superior activity compared to MMC, especially against B16 melanoma implanted subcutaneously with intravenous treatment . This activity was observed when therapy was initiated either one day post-tumor implant or delayed until the ninth day post-tumor implant .
Activity against MMC-resistant Lines
BMY-25067 showed slight activity against a line of L1210 partially resistant to MMC and none against a line of P388 completely resistant to MMC .
Reduced Hematologic Toxicity
At their respective maximum non-lethal doses in mice, BMY-25067 was less neutropenic than MMC . This was confirmed in ferrets which were also examined for the compound’s effects on platelets .
Less Effect on Platelets
BMY-25067 appeared to have much less effect on platelets than MMC . The nadir for BMY-25067 was 3.8 × 10^5 platelets/cmm compared to 7 × 10^4 platelets/cmm for MMC when the drugs were compared at a dose ratio of 2:1, BMY-25067:MMC .
Potential Clinical Applications
The initial evidence of superior antitumor effectiveness particularly to a solid tumor separated from the site of treatment and reduced hematologic toxicity suggest that BMY-25067 may be a worthwhile candidate for clinical trial .
Role of Glutathione in Cellular Activation
Recent studies have suggested that thiol-dependent nonenzymatic bioactivation may be responsible for the superior antitumor activity of BMS-181174 [N-7-[2-(4-nitrophenyldithio)ethyl]mitomycin C] when compared to the parent compound . However, the results argue against a role of glutathione in cellular nonenzymatic activation of BMS-181174 in J82 and SCaBER cells .
Mecanismo De Acción
Target of Action
N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C is an analogue of mitomycin C . Mitomycin C is an antineoplastic antibiotic that inhibits DNA synthesis by cross-linking the complementary strands of the DNA double helix . This cross-linking activity is unique among antibiotics and has led to its use in the treatment of various cancers .
Mode of Action
The compound works as an alkylating agent, inhibiting DNA synthesis (and, at higher concentrations, RNA and protein synthesis) by cross-linking the complementary strands of the DNA double helix . This cross-linking prevents the DNA from uncoiling and separating, which is a necessary step in DNA replication and RNA transcription. As a result, the compound inhibits cell division and growth.
Biochemical Pathways
Mitomycin C is known to inhibit DNA synthesis, and at higher concentrations, RNA and protein synthesis . This can lead to cell cycle arrest and apoptosis, or programmed cell death.
Pharmacokinetics
It is known to be soluble in dmso , which suggests it may have good bioavailability
Result of Action
N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C has been shown to be active against a range of tumor cell lines and xenografts, including those resistant to mitomycin C . This suggests that it may have potential as a chemotherapeutic agent, particularly for cancers that have become resistant to other treatments.
Action Environment
The action of N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C may be influenced by various environmental factors. For example, its stability and efficacy could be affected by temperature, pH, and the presence of other chemicals. It is recommended to handle the compound in a well-ventilated place and avoid formation of dust and aerosols
Safety and Hazards
Direcciones Futuras
“N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C” has shown promising results in initial clinical trials . It has demonstrated superior antitumor effectiveness, particularly to a solid tumor separated from the site of treatment, and reduced hematologic toxicity . These findings suggest that “N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C” may be a worthwhile candidate for further clinical trials .
Propiedades
IUPAC Name |
[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-[2-[(4-nitrophenyl)disulfanyl]ethylamino]-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O7S2/c1-11-17(25-7-8-36-37-13-5-3-12(4-6-13)28(32)33)20(30)16-14(10-35-22(24)31)23(34-2)21-15(26-21)9-27(23)18(16)19(11)29/h3-6,14-15,21,25-26H,7-10H2,1-2H3,(H2,24,31)/t14-,15+,21+,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDJOCJUBZZAMN-USYHLRJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NCCSSC5=CC=C(C=C5)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)NCCSSC5=CC=C(C=C5)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90241743 | |
Record name | N-7-(2-(nitrophenyldithio)ethyl)mitomycin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90241743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
95056-36-3 | |
Record name | N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095056363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-7-(2-(nitrophenyldithio)ethyl)mitomycin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90241743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BMS-181174 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27O4QKT84G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.